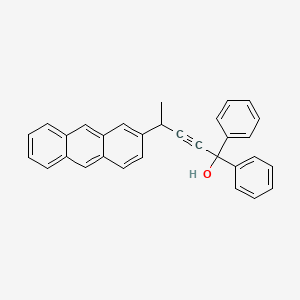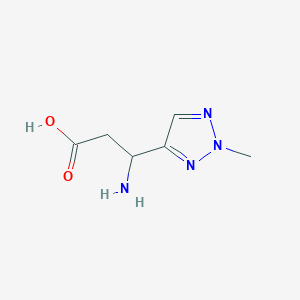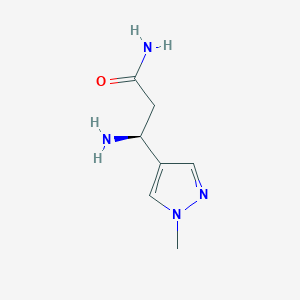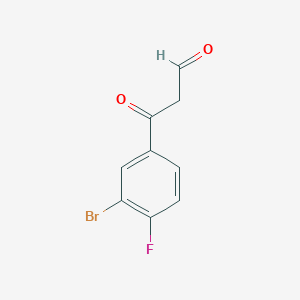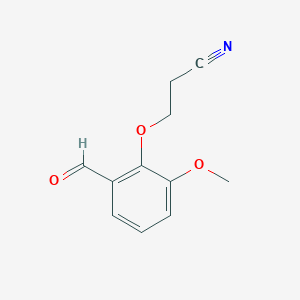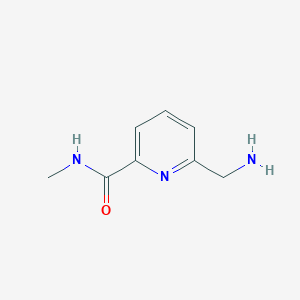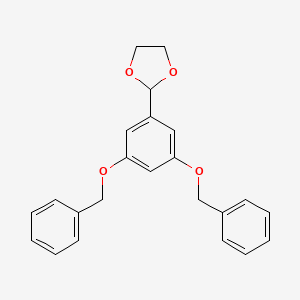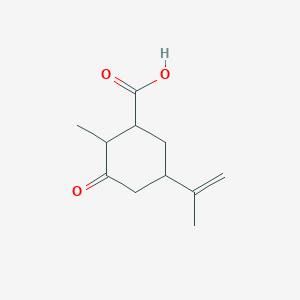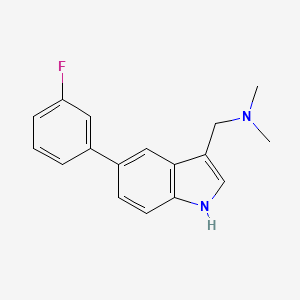
(5-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine: is a synthetic compound that belongs to the class of indole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine typically involves the reaction of 3-fluoroaniline with indole-3-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications. It has been studied for its effects on various biological targets, including enzymes and receptors, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable for various applications, including the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of (5-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets in the body. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
(5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole): This compound shares a similar fluorophenyl group but differs in its overall structure and biological activity.
Indole Derivatives: Various indole derivatives exhibit similar biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness: The uniqueness of (5-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its fluorophenyl group and indole core make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
1214345-82-0 |
|---|---|
Formule moléculaire |
C17H17FN2 |
Poids moléculaire |
268.33 g/mol |
Nom IUPAC |
1-[5-(3-fluorophenyl)-1H-indol-3-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C17H17FN2/c1-20(2)11-14-10-19-17-7-6-13(9-16(14)17)12-4-3-5-15(18)8-12/h3-10,19H,11H2,1-2H3 |
Clé InChI |
PNSJIYRXAUGBGP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CNC2=C1C=C(C=C2)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Propyl-5H,6H,7H,8H-imidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B13081443.png)
![9,10-Dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B13081448.png)
